Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Beschreibung

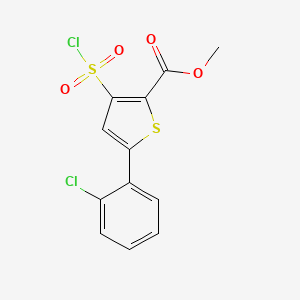

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a thiophene-based compound with a chlorosulfonyl group at the 3-position and a 2-chlorophenyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₃H₉Cl₂O₄S₂, and its molecular weight is 364.25 g/mol (calculated).

Key physical properties include a density of 1.663 g/cm³, a boiling point of 398.7°C, and a flash point of 194.9°C, as reported for closely related analogs . The chlorosulfonyl group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the 2-chlorophenyl substituent contributes to steric and electronic effects that modulate solubility and intermolecular interactions.

Eigenschaften

IUPAC Name |

methyl 5-(2-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRMASVPFBSTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-57-3 | |

| Record name | methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that thiophene-based compounds can induce apoptosis in cancer cells. Preliminary studies suggest that this compound may target specific pathways involved in tumor growth.

Agrochemicals

The compound has potential applications in agriculture as a pesticide or herbicide:

- Herbicidal Activity : Due to its structural properties, it may disrupt plant growth by interfering with specific biochemical pathways, thus serving as an effective herbicide.

Material Science

In material science, this compound could be utilized in the development of advanced materials:

- Organic Semiconductors : The electronic properties of thiophene derivatives make them suitable for use in organic electronic devices such as solar cells and transistors.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Herbicidal Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Moderate |

| Similar Thiophene Derivative A | High | Moderate | Low |

| Similar Thiophene Derivative B | Low | High | High |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural versatility of thiophene derivatives allows for extensive modifications. Below is a detailed comparison of Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate with analogous compounds, focusing on substituent variations and their implications.

Substituent Variations at the 5-Position

Additional Functional Groups

Reactivity and Stability

- Chlorosulfonyl vs. Methoxy Groups : Replacement of chlorosulfonyl with methoxy (e.g., in ) reduces electrophilicity, shifting reactivity from nucleophilic substitution to aromatic electrophilic substitution.

- Trifluoromethyl Impact : The CF₃ group () introduces strong electron-withdrawing effects and hydrophobicity, critical for optimizing pharmacokinetic properties in drug candidates.

Biologische Aktivität

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, with the CAS number 126910-68-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₆H₄Cl₂O₄S₂

- Molecular Weight : 275.13 g/mol

- Chemical Structure : The compound features a thiophene ring substituted with a chlorosulfonyl group and a 2-chlorophenyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of thiophene derivatives followed by esterification. Various methodologies have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

- Bacterial Inhibition :

- Fungal Activity :

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 cells, it was found that the compound has moderate cytotoxic effects, suggesting a need for further investigation into its therapeutic window .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The docking results indicate:

- Binding Sites : Strong interactions at key residues in DNA gyrase contribute to its antibacterial activity.

- Binding Energy : Comparable to established antibiotics like ciprofloxacin, indicating potential as an antibacterial agent .

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₄Cl₂O₄S₂ |

| Molecular Weight | 275.13 g/mol |

| MIC Against E. coli | 0.21 µM |

| Antifungal Activity | Effective against Candida and Saccharomyces |

| Cytotoxicity | Moderate in HaCat and Balb/c 3T3 cells |

| Key Interactions | DNA gyrase via hydrogen bonds |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene compounds similar to this compound showed promising results in inhibiting bacterial growth, supporting its potential application in treating infections caused by resistant strains .

- In Silico Assessments : Computational studies have highlighted the drug-like properties of this compound, suggesting favorable pharmacokinetic profiles that warrant further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.